molecular formula C8H7BrF2O B1390234 4-Bromo-2-(difluoromethoxy)-1-methylbenzene CAS No. 954235-88-2

4-Bromo-2-(difluoromethoxy)-1-methylbenzene

Cat. No.: B1390234
CAS No.: 954235-88-2
M. Wt: 237.04 g/mol
InChI Key: AAYODEGIJDRGHY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Methyl protons (C-1): δ ~2.3 ppm (singlet, 3H).
    • Aromatic protons:
      • H-3 and H-5 (meta to bromine): δ ~7.2–7.4 ppm (doublets, J ≈ 8 Hz).
      • H-6 (ortho to difluoromethoxy): δ ~7.0 ppm (doublet of doublets).
    • Difluoromethoxy (-OCF₂H): δ ~6.1 ppm (triplet, J₆-F ≈ 40 Hz).
  • ¹³C NMR :
    • C-4 (Br-substituted): δ ~130 ppm.
    • C-2 (OCHF₂): δ ~150 ppm.
    • Methyl carbon: δ ~21 ppm.
  • ¹⁹F NMR : δ ~-80 ppm (difluoromethoxy group).

Infrared (IR) Spectroscopy

  • C-F stretches : Strong absorptions at 1100–1200 cm⁻¹ .
  • C-Br stretch : ~550 cm⁻¹.
  • Aromatic C-H bends : ~750–900 cm⁻¹.

UV-Vis Spectroscopy

The benzene ring’s π→π* transitions are modified by substituents:

  • Primary absorption (E₂ band) : ~210–220 nm (bathochromic shift due to electron-withdrawing groups).
  • Secondary absorption (B band) : ~260–270 nm, with reduced fine structure compared to unsubstituted benzene.

Crystallographic Data and Conformational Analysis

As of current literature, no single-crystal X-ray diffraction data is available for this compound. However, analogous compounds (e.g., 4-(difluoromethoxy)benzene derivatives) exhibit monoclinic or orthorhombic crystal systems with unit cell parameters dependent on substituent arrangement.

Conformational analysis predicts:

  • Difluoromethoxy group : Adopts a pseudo-axial orientation to minimize steric clash with the methyl group.
  • Methyl group : Planar alignment with the aromatic ring due to hyperconjugation.
  • Torsional angles : ~30° between the difluoromethoxy oxygen and adjacent aromatic carbon.

This steric and electronic profile suggests limited rotational freedom for the difluoromethoxy moiety, favoring a single dominant conformation in solution.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYODEGIJDRGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669670
Record name 4-Bromo-2-(difluoromethoxy)-1-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-88-2
Record name 4-Bromo-2-(difluoromethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(difluoromethoxy)-1-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-methylbenzene typically involves the bromination of 2-(difluoromethoxy)-1-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include dehalogenated compounds or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Intermediate in Chemical Reactions : 4-Bromo-2-(difluoromethoxy)-1-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions such as nucleophilic substitution and electrophilic aromatic substitution.
  • Pharmaceutical Development
    • Potential Drug Candidates : The compound's unique functional groups can enhance its bioactivity, making it a candidate for drug development. Preliminary studies suggest that similar compounds may interact favorably with biological targets, including enzymes and receptors . Further research is required to elucidate its specific therapeutic effects.
  • Materials Science
    • Novel Material Creation : The compound's electronic properties make it suitable for developing materials with specific optical or electronic characteristics. It can be utilized in creating advanced polymers or coatings that require particular functionalities .
  • Catalysis
    • Catalytic Reactions : this compound can act as a substrate or ligand in catalytic processes, facilitating various chemical transformations. Its unique structure may enhance the efficiency of catalytic reactions compared to other substrates.
  • Pharmacological Studies
    • Research indicates that compounds with similar structures to this compound exhibit significant binding affinity to certain biological targets. For instance, studies have shown that fluorinated compounds can enhance metabolic stability and bioavailability, suggesting potential for drug development .
  • Material Properties Analysis
    • Investigations into the electronic properties of materials derived from this compound have demonstrated enhanced conductivity and photostability, making them suitable for applications in organic electronics and photonic devices .
  • Synthetic Methodologies
    • Various synthetic routes have been explored to produce this compound efficiently. Techniques such as Sonogashira coupling and electrophilic bromination have been optimized to improve yields and purity, facilitating its use in research settings .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-methylbenzene involves its interaction with various molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity to enzymes and receptors. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Benzene Derivatives

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Applications Reference ID
4-Bromo-2-(difluoromethoxy)-1-methylbenzene Br (4), -OCF₂H (2), -CH₃ (1) C₈H₆BrF₂O 888327-32-0* Pharmaceutical intermediates
4-Bromo-1-(difluoromethoxy)-2-methylbenzene Br (4), -OCF₂H (1), -CH₃ (2) C₈H₆BrF₂O 888327-32-0 Synthetic intermediates
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), -OCF₃ (1) C₇H₃BrF₄O 105529-58-6 Agrochemical research
4-Bromo-2-(difluoromethoxy)pyridine Pyridine ring with Br (4), -OCF₂H (2) C₆H₄BrF₂NO 832735-56-5 Heterocyclic chemistry
4-Bromo-2-(difluoromethoxy)-1-nitrobenzene Br (4), -OCF₂H (2), -NO₂ (1) C₇H₄BrF₂NO₃ Not available Explosives/oxidizer studies

*Note: The CAS number 888327-32-0 in corresponds to a positional isomer of the target compound, highlighting the importance of substituent arrangement.

Key Observations:

  • Positional Isomerism : The compound 4-Bromo-1-(difluoromethoxy)-2-methylbenzene differs from the target molecule only in substituent positions, which can drastically alter reactivity. For instance, the proximity of the methyl group to the difluoromethoxy group may increase steric hindrance in cross-coupling reactions.
  • Heterocyclic Analogs : Replacing the benzene ring with pyridine (as in 4-Bromo-2-(difluoromethoxy)pyridine ) introduces nitrogen into the aromatic system, enhancing electron-withdrawing effects and altering solubility.

Electronic and Steric Effects

The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than a trifluoromethoxy group (-OCF₃) but more electronegative than methoxy (-OCH₃). This balance makes this compound suitable for reactions requiring moderate activation of the aromatic ring. In contrast:

  • Methyl vs. Nitro Groups : The methyl group in the target compound provides steric protection and mild electron-donating effects, whereas the nitro group in 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene deactivates the ring, limiting its use in reactions requiring electron-rich substrates.

Biological Activity

4-Bromo-2-(difluoromethoxy)-1-methylbenzene, with the chemical formula C₈H₇BrF₂O and CAS number 954235-88-2, is an aromatic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, synthesis, and applications of this compound based on diverse research findings.

This compound is characterized by its bromine atom and difluoromethoxy group attached to a methyl-substituted benzene ring. It is typically synthesized through various nucleophilic substitution reactions, allowing for the selective introduction of functional groups while maintaining the integrity of the aromatic system. The compound appears as a colorless to pale yellow liquid at room temperature, with a predicted boiling point of approximately 217.1 °C and a density of about 1.508 g/cm³.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities due to its unique structural features. Its potential applications in pharmaceuticals are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

A study on related compounds suggests that halogenated derivatives can exhibit antiviral properties, particularly against viruses such as SARS-CoV-2. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting viral proteases .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. For instance, structural studies have indicated that fluorinated compounds can interact effectively with active sites of enzymes, potentially blocking substrate access and altering enzymatic activity .

Toxicological Profile

Despite its potential benefits, preliminary assessments indicate that this compound may possess irritant properties. Toxicological evaluations are essential to determine its safety profile before further development in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-(difluoromethoxy)-1-methylbenzeneChlorine instead of bromineMay exhibit different reactivity patterns
4-Iodo-2-(difluoromethoxy)-1-methylbenzeneIodine instead of brominePotentially higher reactivity due to iodine
4-Bromo-2-(trifluoromethoxy)-1-methylbenzeneTrifluoromethoxy groupIncreased electron-withdrawing effects
4-Bromo-3-(difluoromethoxy)-1-methylbenzeneDifferent position of difluoromethoxyVariation in biological activity

This table highlights how variations in halogenation and functionalization can influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research has provided insights into its potential applications:

  • Antiviral Studies : Research on fluorinated compounds has demonstrated their efficacy as antiviral agents, particularly in inhibiting viral replication mechanisms. Compounds with similar structures have been shown to possess significant antiviral activity against various pathogens .
  • Enzyme Interaction Studies : Investigations into enzyme inhibitors have revealed that halogenated compounds can effectively bind to target enzymes, leading to reduced enzymatic activity. Such interactions are crucial for developing new therapeutic agents targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(difluoromethoxy)-1-methylbenzene, and how can regioselectivity be controlled during substitution reactions?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or coupling reactions. For regioselectivity, directing effects of substituents (e.g., methyl and bromo groups) must be considered. For example, the methyl group at position 1 is an ortho/para director, while bromine at position 4 may influence reactivity. Computational tools like density-functional theory (DFT) can predict reactive sites by analyzing electron density maps . Experimental validation via NMR monitoring of intermediates is critical to confirm regiochemical outcomes .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95%, as noted in similar brominated aromatics) . Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while 1H^{1}\text{H}/19F^{19}\text{F} NMR confirms structural integrity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction aid in structural confirmation?

  • Methodological Answer : Crystallization may require slow evaporation in nonpolar solvents (e.g., hexane/dichloromethane mixtures). X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles, resolving ambiguities in substituent orientation . For unstable crystals, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the electronic properties and stability of the compound compared to methoxy analogs?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Stability studies (e.g., thermogravimetric analysis, TGA) show increased thermal resistance due to fluorine's inductive effects. Comparative DFT calculations (e.g., B3LYP functional) quantify Fukui indices to map nucleophilic/electrophilic sites .

Q. What reaction mechanisms are plausible for cross-coupling reactions involving the bromine substituent, and how do catalysts impact yields?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 or PdCl2_2(dppf) catalysts. Mechanistic studies (e.g., kinetic isotope effects) reveal oxidative addition of the C–Br bond as the rate-limiting step. Ligand screening (e.g., XPhos vs. SPhos) optimizes steric and electronic environments, with yields >80% achievable under inert conditions .

Q. Can computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities. The bromine and difluoromethoxy groups may occupy hydrophobic pockets, while the methyl group influences steric complementarity. QSAR studies correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

Q. How does the compound behave under photolytic or oxidative conditions, and what degradation products are formed?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) under UV light or H2_2O2_2 exposure identifies degradation pathways. LC-MS analysis detects debromination products or quinone-like oxidates. Radical trapping experiments (e.g., using TEMPO) confirm free-radical intermediates in photolysis .

Methodological Notes

  • Spectral Data : Reference 13C^{13}\text{C} NMR shifts for the difluoromethoxy group (~120 ppm, JCF_{CF} ~320 Hz) .
  • Safety : Handle with gloveboxes due to potential lachrymatory effects of brominated aromatics .
  • Data Contradictions : Discrepancies in regioselectivity predictions (DFT vs. experimental) require multi-method validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-(difluoromethoxy)-1-methylbenzene
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4-Bromo-2-(difluoromethoxy)-1-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.